molecular formula C11H13Cl2N5O B027633 (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride CAS No. 172015-79-1

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride

货号: B027633
CAS 编号: 172015-79-1
分子量: 302.16 g/mol
InChI 键: VZJFPECAPXUELG-HHQFNNIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride (CAS: 172015-79-1) is a chlorinated purine derivative with the molecular formula C₁₁H₁₃Cl₂N₅O and a molecular weight of 302.16 . It is recognized as Abacavir Related Compound C Hydrochloride, serving as a critical intermediate or impurity in the synthesis of the antiretroviral drug Abacavir . Structurally, it features a cyclopentene-methanol backbone with a 2-amino-6-chloro-9H-purin-9-yl substituent at the 4-position. Its stereochemistry (1S,4R) is essential for its role in Abacavir production .

属性

IUPAC Name

[(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O.ClH/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18;/h1-2,5-7,18H,3-4H2,(H2,13,15,16);1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJFPECAPXUELG-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635343
Record name [(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172015-79-1
Record name (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172015-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S-cis)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172015791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-cis)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

The compound (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride (CAS No. 172015-79-1) is a purine derivative that has garnered attention in pharmacological research due to its structural similarities to nucleosides and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profile.

  • Molecular Formula : C₁₁H₁₃Cl₂N₅O
  • Molecular Weight : 302.16 g/mol
  • Solubility : Soluble in DMSO and methanol
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily linked to its role as an abacavir intermediate , which is significant in the synthesis of antiviral agents. Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV. The structural components of this compound suggest that it may interact with nucleoside triphosphate synthesis pathways, potentially influencing RNA polymerase activity and nucleotide metabolism.

Key Mechanisms:

  • Nucleoside Analog Activity : The compound's purine base structure allows it to mimic natural nucleosides, potentially inhibiting viral replication by interfering with nucleic acid synthesis.
  • Enzyme Inhibition : Preliminary studies indicate that similar compounds can inhibit enzymes involved in nucleotide metabolism, which may enhance their antiviral efficacy.

1. Antiviral Activity

Research has shown that compounds related to this structure exhibit antiviral properties against various viruses, including HIV. The inhibition of reverse transcriptase is a critical mechanism through which these compounds exert their effects.

2. Cytotoxicity and Safety Profile

The safety profile of this compound indicates potential cytotoxic effects:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Sensitization : May cause an allergic skin reaction (H317).
  • Eye Damage : Causes serious eye damage (H318).
  • Organ Toxicity : Prolonged exposure may lead to organ damage (H372).

Case Study 1: Inhibition of HIV Replication

A study investigating the efficacy of purine derivatives demonstrated that compounds similar to this compound significantly reduced viral loads in cell cultures infected with HIV. The mechanism was attributed to the inhibition of reverse transcriptase.

Case Study 2: Nucleotide Metabolism Interference

Another research focused on the impact of this compound on nucleotide metabolism pathways showed that it could inhibit specific enzymes involved in nucleoside triphosphate synthesis, leading to altered cellular proliferation rates in cancer cell lines.

Data Table

PropertyValue
CAS Number172015-79-1
Molecular Weight302.16 g/mol
SolubilityDMSO, Methanol
Acute ToxicityH302
Skin SensitizationH317
Eye DamageH318
Organ ToxicityH372

相似化合物的比较

Comparison with Structurally Similar Compounds

Abacavir Sulfate (CAS: 188062-50-2)

Abacavir (molecular formula: (C₁₄H₁₈N₆O)₂·H₂SO₄ , MW: 670.76) is a nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment .

Key Structural Differences :
Property (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-... HCl Abacavir Sulfate
6-position substituent Chlorine (-Cl) Cyclopropylamino (-NH-C₃H₅)
Backbone Identical (cyclopentene-methanol) Identical
Stereochemistry (1S,4R) (1S,4R)
Counterion Hydrochloride Sulfate
Functional Implications :
  • Pharmacological Activity: Abacavir’s cyclopropylamino group enhances binding to HIV reverse transcriptase, enabling antiviral activity. The chloro-substituted compound lacks this moiety, rendering it inactive as an NRTI .
  • Metabolism: Abacavir is metabolized intracellularly to carbovir triphosphate, its active form. The chloro derivative cannot undergo this activation, limiting its therapeutic utility .
  • Cytotoxicity: The chloro compound exhibits higher cytotoxicity compared to Abacavir, as observed in FIV (feline immunodeficiency virus) in vitro studies .

Abacavir Hydrochloride (CAS: 136777-48-5)

This intermediate (molecular formula: C₁₄H₁₉ClN₆O, MW: 322.80) shares Abacavir’s cyclopropylamino group but differs in counterion (HCl vs. sulfate) .

Comparison :
  • Role in Synthesis : The chloro compound (CAS: 172015-79-1) is a precursor in Abacavir synthesis, where the chlorine atom is displaced by cyclopropylamine in a nucleophilic substitution reaction .
  • Purity Standards : The chloro derivative is classified as an impurity (USP: Abacavir Related Compound C) and must be controlled to <0.1% in Abacavir formulations .
(1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol Hydrochloride (CAS: 287717-44-6)
  • Structure: Lacks the purine ring, featuring only the cyclopentene-methanol backbone with an amino group .
  • Role : Serves as an early intermediate in Abacavir synthesis. The chloro compound is a later-stage intermediate after purine ring incorporation .

Physicochemical and Analytical Considerations

Physicochemical Properties

Property (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-... HCl Abacavir Sulfate
Molecular Weight 302.16 670.76
Solubility Limited data; likely polar due to HCl counterion Freely soluble in water
Stability Stable at 2–8°C under inert atmosphere Stable in acidic conditions

Analytical Differentiation

  • HPLC/UPLC : Used to resolve the chloro compound from Abacavir in drug formulations. Retention times differ due to substituent polarity .
  • Mass Spectrometry : Distinct fragmentation patterns (e.g., m/z 301.05 for the chloro compound vs. m/z 670.76 for Abacavir sulfate) .

准备方法

Stage 1: Acylation of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The starting material, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1), undergoes acylation with reagents such as acyl chlorides or anhydrides (R¹ = C₁–₄ alkyl, aryl) to form a derivative (2). This step introduces protective groups that stabilize the lactam structure for subsequent reductions. Typical conditions involve refluxing in dichloromethane with triethylamine as a base, achieving >90% conversion.

Stage 2: Reduction to Cyclopentene Derivatives

The acylated intermediate (2) is reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) to yield racemic cyclopentene derivatives (3). NaBH₄ in tetrahydrofuran at 0–5°C selectively reduces the ketone without affecting the double bond, producing (3) in 85–92% yield.

Stage 3: Biotechnological Resolution to Enantiopure Amines

Racemic cyclopentene derivatives are subjected to enzymatic resolution using immobilized lipases or amidases to isolate the (1R,4S)- or (1S,4R)-1-amino-4-(hydroxymethyl)-2-cyclopentene enantiomers (4). Candida antarctica lipase B achieves >98% enantiomeric excess (ee) in phosphate buffer (pH 7.0, 37°C).

Stage 4: Condensation with N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide

The enantiopure amine (4) reacts with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (5) in dimethylformamide (DMF) at 80°C to form (1S,4R)-4-[(2-amino-6-chloro-5-formamido-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol (6). This intermediate is isolated via crystallization in 70–75% yield.

Stage 5: Cyclization to Final Product

Heating (6) in acetic acid at 100°C induces cyclization, forming the purine ring and yielding (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol. Treatment with HCl in ethanol provides the hydrochloride salt, with an overall yield of 58–63% from the initial lactam.

Table 1: Key Reaction Conditions and Yields

StageReagents/ConditionsYield (%)Purity (HPLC)
1AcCl, CH₂Cl₂, Et₃N9295
2NaBH₄, THF, 0°C8897
3C. antarctica lipase95>98 ee
4DMF, 80°C7396
5AcOH, 100°C6299

Stereochemical Challenges and Isomer Control

A critical challenge in this synthesis is avoiding the formation of the undesired (1R,4S) isomer. The reduction in Stage 2 often produces racemic mixtures, necessitating rigorous enzymatic or chromatographic resolution. For example, incomplete enzymatic hydrolysis with Pseudomonas fluorescens amidase results in 5–10% residual (1R,4S)-4-aminocyclopentene methanol, which is removed via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Analytical Validation and Quality Control

High-performance liquid chromatography (HPLC) with chiral columns is employed to monitor enantiomeric purity. System suitability tests ensure resolution (R > 2.0) between (1S,4R) and (1R,4S) isomers using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm) and hexane/isopropanol (80:20) mobile phase. GC-MS fragmentation patterns (e.g., m/z 113 for the cyclopentene backbone) further confirm structural integrity.

Alternative Synthetic Approaches

Microbial Reduction of Lactams

Recent studies explore Rhodococcus erythropolis A4 for asymmetric reduction of bicyclic lactams, achieving 90% ee without pre-derivatization. This one-pot method reduces process steps but requires optimization for industrial-scale yields.

Solid-Phase Synthesis

Immobilized intermediates on Wang resin enable iterative purifications, though yields remain modest (45–50%) due to steric hindrance during cyclopentene formation.

Industrial-Scale Considerations

Lonza AG’s patented process emphasizes cost efficiency by recycling solvents (e.g., DMF) and using continuous flow reactors for Stages 1–3, reducing batch time by 40%. Environmental metrics include a 30% reduction in waste compared to batch methods .

常见问题

Basic: What are the key considerations for synthesizing (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride?

Methodological Answer:
The synthesis involves stereochemical control due to the cyclopentene backbone and the purine substituent. A critical step is the resolution of enantiomers using chiral catalysts or chromatography to ensure the (1S,4R) configuration. For example, describes a method using dichloromethane/water biphasic systems for intermediate purification, emphasizing cooling to <10°C to stabilize reactive intermediates. Key parameters include:

  • Reaction temperature : Maintain <10°C during hydrolysis to prevent racemization.
  • Solvent selection : Dichloromethane ensures solubility while minimizing side reactions.
  • Catalyst compatibility : Avoid acidic conditions that may degrade the purine ring .

Advanced: How can catalytic systems (e.g., transition metals) optimize the synthesis of this compound?

Methodological Answer:
Transition-metal-catalyzed C–N coupling or silylene transfer reactions ( ) can enhance regioselectivity. For example:

  • Palladium catalysts : Enable Suzuki-Miyaura coupling for purine ring functionalization.
  • Rhodium catalysts : Catalyze Si–C bond cleavage for cyclopentene ring formation (e.g., benzosilole synthesis in ).
    Data Table :
CatalystReaction TypeYield (%)Selectivity (R:S)
Pd(PPh₃)₄C–N Coupling7895:5
RhCl₃Si–C Activation65>99% (1S,4R)
Refer to and for metal-mediated pathways .

Basic: What analytical techniques validate the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H).
  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm the cyclopentene ring geometry (e.g., coupling constants for trans-olefin protons).
  • X-ray Crystallography : Definitive proof of the (1S,4R) configuration, as seen in ’s SMILES/InChI data .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Methodological Answer:
Unexpected NOE signals may arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopentene).
  • DFT Calculations : Compare experimental 1H^1H-1H^1H coupling constants with computed values ( ’s InChIKey provides structural inputs).
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating protons to adjacent carbons .

Basic: What is the compound’s stability under varying storage conditions?

Methodological Answer:
specifies storage in an inert atmosphere at 2–8°C to prevent:

  • Hydrolysis : The purine ring is sensitive to moisture.
  • Oxidation : The cyclopentene double bond may react with O₂.
    Stability Data :
ConditionDegradation (%)Time (weeks)
25°C, air152
4°C, N₂<24
Use argon/vacuum sealing for long-term storage .

Advanced: How to design experiments assessing its antiviral mechanism (linked to Abacavir analogs)?

Methodological Answer:
As an Abacavir analog ( ), focus on:

  • Reverse transcriptase inhibition assays : Compare IC₅₀ values with wild-type vs. mutant HIV strains.
  • Molecular docking : Use the compound’s SMILES ( ) to model interactions with the enzyme’s active site.
  • Resistance profiling : Test against clinical isolates with known mutations (e.g., K65R, L74V) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
and highlight hazards (H302, H318):

  • PPE : Wear nitrile gloves, goggles, and respiratory protection (FFP2 masks).
  • Decontamination : Use 10% sodium bicarbonate for acid spills.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

Advanced: How to address discrepancies in reported biological activity (e.g., conflicting IC₅₀ values)?

Methodological Answer:
Potential causes include assay variability (e.g., cell line differences) or enantiomeric impurities. Mitigation steps:

  • Chiral purity verification : Re-analyze batches via HPLC.
  • Standardized assays : Use WHO-recommended protocols for antiviral testing.
  • Meta-analysis : Compare data across studies using fixed-effect models .

Basic: What computational tools predict its physicochemical properties?

Methodological Answer:

  • LogP/D solubility : Use MarvinSketch or ACD/Labs with the compound’s InChI ( ).
  • pKa prediction : SPARC or ChemAxon tools estimate ionization states of the amino and hydroxyl groups.
  • ADMET profiling : SwissADME predicts bioavailability and toxicity .

Advanced: Can green chemistry principles improve its synthetic route (e.g., solvent reduction)?

Methodological Answer:
Replace dichloromethane ( ) with cyclopentyl methyl ether (CPME) or water/ethanol mixtures. Metrics to evaluate:

  • E-factor : Measure waste per kg of product.
  • PMI (Process Mass Intensity) : Optimize to <20 via solvent recycling.
  • Catalyst recovery : Immobilize Pd on silica to reduce metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
Reactant of Route 2
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。